(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1H-inden-2-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-7-8-5-9-3-1-2-4-10(9)6-8;/h1-4,8H,5-7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTMKYSIJBFIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178955-07-2 |

Source

|

| Record name | 2,3-dihydro-1H-inden-2-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride (CAS No: 178955-07-2). Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the structural, physical, and chemical characteristics of this compound. Where experimentally determined data for the target molecule is not publicly available, this guide provides data from closely related structural analogs to offer valuable insights. Furthermore, detailed, field-proven experimental protocols for the determination of these key properties are presented, underpinned by a rationale that emphasizes scientific integrity and reproducibility. This guide is structured to serve as a practical and authoritative resource, facilitating a deeper understanding of this compound's behavior and its implications in pharmaceutical applications.

Introduction

(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride is a primary amine salt belonging to the indane class of molecules. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The physicochemical properties of the hydrochloride salt of (2,3-Dihydro-1H-inden-2-yl)methanamine are critical determinants of its behavior in both in vitro and in vivo systems. Factors such as solubility, pKa, and stability directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a detailed examination of these properties to support further research and development.

Chemical and Physical Properties

A summary of the known and estimated physicochemical properties of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl is presented below.

| Property | Value | Source/Comment |

| Chemical Name | (2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride | IUPAC |

| Synonyms | 2,3-dihydro-1H-inden-2-ylmethanamine hydrochloride; 2-indanmethanamine hydrochloride; Indan-2-ylmethylamine hydrochloride | [1] |

| CAS Number | 178955-07-2 | [1] |

| Molecular Formula | C₁₀H₁₄ClN | [1] |

| Molecular Weight | 183.68 g/mol | |

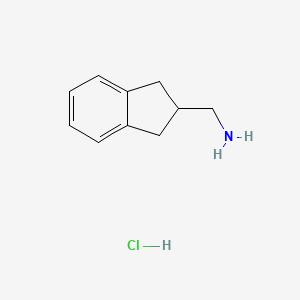

| Chemical Structure | See Figure 1 | |

| Physical Form | Solid | |

| Melting Point | Estimated: 245-247 °C | Based on the closely related analog, 2-Indanamine hydrochloride[2][3]. The addition of a methylene group may slightly alter the crystal lattice energy and thus the melting point. |

| Boiling Point | Not available | As a salt, this compound is expected to decompose at high temperatures rather than boil. |

| Solubility | Data not available | Expected to have moderate to good solubility in water due to its salt form. Solubility in organic solvents is likely to be lower. |

| pKa | Data not available | The pKa of the conjugate acid is expected to be in the range of 9-10, typical for a primary alkylammonium ion. |

Visualizing the Core Structure

To provide a clear representation of the molecule at the heart of this guide, the following diagram illustrates its two-dimensional chemical structure.

Figure 1: 2D structure of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indane ring, the aliphatic protons of the five-membered ring, the methylene protons of the methanamine group, and a broad signal for the amine protons. The chemical shifts and coupling patterns will be indicative of their chemical environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the indane ring, and the methylene carbon of the methanamine substituent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl is expected to exhibit characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. An IR spectrum of the related compound methylamine hydrochloride is available and shows characteristic peaks that can be used for comparison.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the structure. Under typical electrospray ionization (ESI) conditions, the compound is expected to show a prominent ion corresponding to the protonated free base [(M+H)⁺].

Experimental Protocols

The following section details the methodologies for determining the key physicochemical properties of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl. These protocols are designed to be self-validating and are based on established scientific principles.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that is indicative of the purity of a crystalline solid. A sharp melting range suggests a high degree of purity.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped at a rate of 10-20 °C/minute to approach the expected melting point, and then the rate is reduced to 1-2 °C/minute.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Workflow for Physicochemical Property Determination

The following diagram outlines the logical flow for the comprehensive characterization of a pharmaceutical compound like (2,3-Dihydro-1H-inden-2-yl)methanamine HCl.

Figure 2: Workflow for Physicochemical Characterization.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter that influences the bioavailability of a drug substance. The shake-flask method is a reliable technique for determining equilibrium solubility.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid and liquid phases.

-

Analysis: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value governs the extent of ionization of a compound at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Protocol:

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Stability and Degradation

The chemical stability of a drug substance is a critical quality attribute that must be thoroughly investigated. While specific stability data for (2,3-Dihydro-1H-inden-2-yl)methanamine HCl is not publicly available, potential degradation pathways for primary amines include oxidation and reaction with aldehydes or ketones.

Forced degradation studies are recommended to identify potential degradation products and to develop stability-indicating analytical methods. These studies typically involve exposing the compound to harsh conditions such as:

-

Acidic and basic hydrolysis: Exposure to strong acids (e.g., 1N HCl) and bases (e.g., 1N NaOH) at elevated temperatures.

-

Oxidative degradation: Treatment with an oxidizing agent such as hydrogen peroxide.

-

Thermal stress: Exposure to high temperatures.

-

Photostability: Exposure to light of controlled wavelength and intensity.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of (2,3-Dihydro-1H-inden-2-yl)methanamine HCl. While some experimental data for this specific molecule remains to be publicly documented, this guide has offered valuable estimations based on closely related analogs and has presented robust, standardized protocols for the experimental determination of these critical parameters. The information and methodologies contained herein are intended to serve as a foundational resource for scientists and researchers, enabling a more informed approach to the study and development of this and other related pharmaceutical compounds. The provided workflows and rationales are designed to ensure that future investigations are conducted with the highest degree of scientific rigor and integrity.

References

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]

-

PubChem. 2,3-dihydro-1H-inden-1-ylmethanamine. Available at: [Link]

-

PubChem. (2,3-Dihydro-1H-inden-2-yl)methanamine. Available at: [Link]

-

NIST. Methanamine, hydrochloride. Available at: [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

- Google Patents. US Patent for Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

- Google Patents. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

LookChem. Cas 2338-18-3,1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). Available at: [Link]

Sources

- 1. 1H-Indene-2-methanamine, 2,3-dihydro-, hydrochloride (1:1) [cymitquimica.com]

- 2. Cas 2338-18-3,1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1) | lookchem [lookchem.com]

- 3. 2-Indanamine hydrochloride(2338-18-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Methanamine, hydrochloride [webbook.nist.gov]

Synthesis and Characterization of Novel Indane Amine Derivatives: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active natural products and synthetic therapeutic agents.[1] Its rigid bicyclic framework provides a valuable platform for developing novel compounds with diverse pharmacological activities, including antibacterial, antiviral, antiparkinsonian, and anticancer properties.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and characterization of novel indane amine derivatives, grounded in field-proven insights and established scientific principles.

Strategic Approaches to Synthesis

The successful synthesis of novel indane amine derivatives hinges on the careful selection of a synthetic route that is efficient, scalable, and amenable to the desired substitution patterns. The choice of starting material is paramount and often dictates the overall strategy.

The Preeminence of Reductive Amination

Reductive amination of a corresponding indanone precursor is arguably the most versatile and widely employed method for synthesizing 2-aminoindane and related derivatives. This strategy is favored due to the commercial availability of a wide array of substituted indanones and the generally high yields and selectivity of the reaction.

Causality Behind the Choice: The reaction proceeds through an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent is critical for controlling the outcome and minimizing side reactions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are preferred reagents because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate. This selectivity is the cornerstone of the protocol's success.

Experimental Protocol: General Reductive Amination

-

Dissolution: Dissolve the substituted indanone (1.0 eq.) and the desired primary or secondary amine (1.1-1.5 eq.) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH).

-

Acidification (Optional but Recommended): Add a catalytic amount of acetic acid (AcOH) to facilitate the formation of the iminium ion, which is the species that is actively reduced.

-

Addition of Reducing Agent: Add the reducing agent, typically Sodium Triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the stirring solution at room temperature. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indanone is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified via column chromatography.

Alternative Synthetic Pathways

While reductive amination is a mainstay, other routes offer unique advantages for accessing specific derivatives.

-

From Indene: Certain approaches utilize indene as a starting material, which can undergo reactions like addition with chloro-tert-butyl carbamate followed by reduction.[3] However, these methods can sometimes suffer from low yields and poor process stability.[3]

-

Multi-component Reactions (MCRs): For building molecular complexity rapidly, MCRs provide an elegant solution. One-pot reactions involving an amine, a ketone (or indanone), and a third reactive component can generate novel and complex indane-fused heterocyclic systems.[4] The primary advantage is efficiency, though optimization can be challenging.

-

From Indane-1,3-diones: These versatile precursors can be used to synthesize a variety of heterocyclic systems fused to the indane core.[5] While not a direct route to simple amines, they open pathways to more complex, functionalized derivatives.

Purification: The Path to Analytical Purity

Purification is a critical, self-validating step; the purity of the final compound directly impacts the reliability of all subsequent characterization and biological data. For indane amine derivatives, which are often basic, specific considerations are necessary.

Workflow for Purification

A standard purification workflow involves an initial aqueous work-up to remove inorganic salts and water-soluble reagents, followed by chromatographic separation.

Flash Column Chromatography Protocol

Flash chromatography is the workhorse for purifying multi-gram quantities of synthetic intermediates.

Key Consideration: Amines can exhibit peak tailing on silica gel due to interactions with acidic silanol groups. To mitigate this, the mobile phase is typically treated with a small amount of a basic modifier.

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most organic compounds. |

| Mobile Phase | Hexanes/Ethyl Acetate or DCM/Methanol | Start with a non-polar system and gradually increase polarity. |

| Modifier | 0.5-1% Triethylamine (TEA) or Ammonia (in MeOH) | Neutralizes acidic sites on the silica, preventing peak tailing and improving separation. |

| Detection | UV (if chromophore present) or TLC staining (e.g., ninhydrin for primary/secondary amines) | Allows for visualization and collection of the correct fractions. |

Step-by-Step Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

-

Column Packing: Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry-loaded sample. This technique generally results in sharper bands and better separation than liquid loading.

-

Elution: Apply the dry-loaded sample to the top of the packed column. Begin elution with the mobile phase, gradually increasing the polarity (gradient elution) to move the compound of interest down the column.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indane amine derivative.

Comprehensive Characterization

Unambiguous structural confirmation is non-negotiable. A combination of spectroscopic techniques is required to fully characterize the synthesized derivative.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the electronic environment and connectivity of protons. The N-H proton of an amine often appears as a broad signal that can be exchanged with D₂O, confirming its identity.[6][7] Protons on the carbon adjacent to the nitrogen are deshielded and typically appear in the 2.3-3.0 ppm range.[6][8]

-

¹³C NMR: Shows the number of unique carbon environments. Carbons directly attached to the nitrogen atom are deshielded and appear in the 10-65 ppm region.[6]

Table 1: Typical NMR Chemical Shifts for a 2-Aminoindane Scaffold

| Proton / Carbon | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |

| Aromatic C-H | 7.1 - 7.4 | 120 - 128 | Pattern depends on substitution. |

| Aromatic Quaternary C | - | 140 - 145 | Bridgehead carbons. |

| C1-H ₂ & C3-H ₂ | 2.8 - 3.3 | ~39 | Benzylic protons, often complex multiplets. |

| C2-H | ~3.5 - 4.0 | 50 - 60 | Proton on the amine-bearing carbon. |

| N-H | 0.5 - 5.0 (variable) | - | Often broad; disappears upon D₂O shake.[8] |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify key functional groups. Primary amines show two characteristic N-H stretching bands around 3350 and 3450 cm⁻¹, while secondary amines show a single band in this region.[7] The absence of a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) from the starting indanone is a key indicator of a successful reaction.

Mass Spectrometry (MS):

MS provides the molecular weight of the compound. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] Alkylamines also undergo a characteristic α-cleavage, where the C-C bond nearest the nitrogen breaks, yielding a resonance-stabilized nitrogen-containing cation, which is often a prominent peak in the spectrum.[7]

Chiral Analysis for Enantiopure Derivatives

For chiral indane amines, which are common in drug development, determining the enantiomeric purity is essential.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs):

This is the most common method for separating enantiomers. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel®) are highly effective.[9] The mobile phase often consists of a mixture of hexane/isopropanol or other alcohols. The addition of acidic or basic modifiers can dramatically improve separation.[10]

Gas Chromatography (GC) on Chiral Columns:

GC can also be used, but often requires derivatization of the amine (e.g., to its trifluoroacetyl derivative) to increase its volatility.[11] Substituted cyclodextrins are common chiral stationary phases for this application.[11]

Table 2: Example Conditions for Chiral HPLC Separation

| Parameter | Condition | Rationale |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | Proven selector for a wide range of chiral amines.[9] |

| Mobile Phase | Hexane:Ethanol (90:10) | Standard normal phase conditions. |

| Additive | 0.1% Ethanesulfonic acid (ESA) | Can improve peak shape and resolution for basic compounds.[10] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | Assumes the indane core provides sufficient UV absorbance. |

References

-

El-Sayed, N. N. E., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry. [Link]

-

Legrand, B., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. [Link]

-

Chen, C., et al. (2022). Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO2 Capture in Flue Gas. MDPI. [Link]

-

Nawfel, A. Z. (2018). Synthesis and Characterization of New Complexes of (N-P-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile Ligand with Some Transition Metal Ions. ResearchGate. [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

Tyagi, S., et al. (2022). Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]

- Google Patents. (2016).

-

Özgeriş, F. B., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. [Link]

-

Wang, A. X., et al. (1998). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

-

Miller, E. J., & Rhodes, R. K. (1982). The chromatographic purification of native types I, II, and III collagens. PubMed Central. [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Jawaid, M., et al. (2025). The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds. PubMed. [Link]

-

Wang, A. X., et al. (1998). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

-

Herowati, R., et al. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. International Science Community Association. [Link]

- Google Patents. (2021).

-

Zhang, T., et al. (2012). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. ARROW@TU Dublin. [Link]

-

Zhang, T., et al. (2012). The synthesis of indane derivatives and antioxidant effects. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Aminoindane. [Link]

-

LibreTexts Chemistry. (2023). 24.10 Spectroscopy of Amines. [Link]

-

Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. [Link]

Sources

- 1. arrow.tudublin.ie [arrow.tudublin.ie]

- 2. researchgate.net [researchgate.net]

- 3. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 4. Frontiers | Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties [frontiersin.org]

- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-Depth Technical Guide on the Structure-Activity Relationship of Indane Analogs for DAT, SERT, and NET

Abstract

The monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical regulators of neurotransmission and prominent targets for the therapeutic intervention of numerous neuropsychiatric disorders.[1][2] The indane scaffold has emerged as a privileged structure in the design of potent and selective inhibitors of these transporters. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of indane analogs, offering insights into the molecular determinants of their affinity and selectivity for DAT, SERT, and NET. We will delve into the medicinal chemistry strategies employed to modulate the pharmacological profile of these compounds, supported by detailed experimental protocols and data interpretation.

Introduction: The Central Role of Monoamine Transporters

Monoamine transporters (MATs) are members of the solute carrier 6 (SLC6) family of proteins, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into presynaptic neurons.[1][2] This process terminates the neurotransmitter signal and maintains homeostatic balance. Dysregulation of monoamine systems is implicated in a wide range of conditions, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2][3] Consequently, molecules that modulate the function of DAT, SERT, and NET are of significant therapeutic interest.[1][2][4]

The indane core, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, provides a rigid framework that can be strategically functionalized to achieve desired interactions with the monoamine transporters. Understanding the SAR of indane analogs is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.

The Indane Pharmacophore: Key Structural Features

The pharmacological activity of indane analogs at DAT, SERT, and NET is dictated by the nature and positioning of various substituents on the indane scaffold. A generalized indane pharmacophore can be conceptualized as follows:

Caption: Generalized structure of an indane analog highlighting key positions for substitution.

The Amino Group (Position 2)

The presence of a primary or secondary amine at the 2-position is a crucial determinant of activity. This basic nitrogen is believed to engage in a salt bridge interaction with a conserved aspartate residue in the binding pocket of the transporters. The nature of the substituent on the nitrogen (e.g., methyl, ethyl) can influence potency and selectivity. For instance, N-methylation of 2-aminoindane (2-AI) can alter its interaction profile with the transporters.

Aromatic Ring Substituents (Positions 4, 5, 6, and 7)

Substitution on the aromatic ring significantly impacts both the affinity and selectivity of indane analogs. Halogenation, particularly with chlorine or fluorine, at the 5- and 6-positions can enhance potency at all three transporters. Methoxy substitution has also been explored, with the position of the methoxy group greatly affecting affinity and selectivity.[5] For example, a 6-methoxy derivative of indatraline displayed high affinity for both SERT and NET.[5]

Cyclopentane Ring Substituents (Positions 1 and 3)

Modifications to the cyclopentane ring, including the introduction of phenyl groups at the 1- and 3-positions, have led to the development of potent monoamine reuptake inhibitors. The stereochemistry at these positions is often critical for high-affinity binding.

Structure-Activity Relationship (SAR) at DAT, SERT, and NET

The subtle interplay of structural modifications determines the selectivity profile of indane analogs.

DAT-Selective Analogs

To achieve DAT selectivity, the focus is often on optimizing the substituents on the aromatic ring and the stereochemistry of the cyclopentane ring. Certain substitution patterns can favor interaction with specific residues in the DAT binding pocket, which differs from those in SERT and NET.

SERT-Selective Analogs

SERT selectivity is often enhanced by the introduction of specific electron-withdrawing groups on the aromatic ring. The conformation of the molecule, dictated by the cyclopentane ring substituents, also plays a pivotal role in its preferential binding to SERT.

NET-Selective Analogs

NET selectivity can be achieved through modifications that promote interactions with residues unique to the NET binding site. For example, 2-aminoindane has been shown to selectively inhibit NET and increase the release of norepinephrine.[6]

Dual and Triple Inhibitors

Some indane analogs exhibit a non-selective profile, inhibiting two or all three monoamine transporters. These compounds, such as indatraline, are valuable pharmacological tools and have been investigated for their therapeutic potential in conditions where broad-spectrum monoamine reuptake inhibition is desired.

Quantitative SAR Data

The following table summarizes the binding affinities (Ki, nM) of representative indane analogs at human DAT, SERT, and NET. This data provides a quantitative basis for the SAR discussion.

| Compound | R1 | R2 | R3 | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile | Reference |

| Indatraline | H | 3,4-dichloro | H | 1.3 | 0.6 | 2.1 | Non-selective | [5] |

| 4-Methoxyindatraline | H | 3,4-dichloro, 4-methoxy | H | 1.3 | 12.3 | 24.5 | DAT-selective | [5] |

| 6-Methoxyindatraline | H | 3,4-dichloro, 6-methoxy | H | 4.8 | 0.8 | 0.9 | SERT/NET-selective | [5] |

| 2-Aminoindane (2-AI) | H | H | H | >1000 | >1000 | 130 | NET-selective | [6] |

Experimental Protocols for Assessing Transporter Activity

The determination of the pharmacological profile of indane analogs relies on robust and validated in vitro assays.

Radioligand Binding Assays

This technique measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the transporter.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, SERT, or NET.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to determine transporter affinity.

Synaptosomal Uptake Assays

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET) of rodents.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Uptake Initiation: Initiate uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

-

Uptake Termination: Terminate the uptake reaction by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity accumulated in the synaptosomes.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Sources

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel-scaffold monoamine transporter ligands via in silico screening with the S1 pocket of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Modeling of (2,3-Dihydro-1H-inden-2-yl)methanamine Binding to Monoamine Transporters: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of (2,3-Dihydro-1H-inden-2-yl)methanamine and its analogs' binding to the monoamine transporters (MATs): the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). As critical mediators of neurotransmitter reuptake, MATs are significant targets for therapeutic agents aimed at treating a spectrum of neurological and psychiatric disorders.[1][2] This document outlines a validated, multi-step computational workflow, integrating homology modeling, molecular docking, and molecular dynamics simulations to elucidate the molecular interactions governing ligand binding. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust protocol for predicting binding affinities and understanding the structural basis of ligand-transporter interactions, thereby accelerating the rational design of novel MAT inhibitors.

Introduction: The Significance of Monoamine Transporters and Novel Ligands

The monoamine transporters are a family of transmembrane proteins responsible for the reuptake of key neurotransmitters—serotonin, dopamine, and norepinephrine—from the synaptic cleft into presynaptic neurons.[1][2] This regulatory function is pivotal in maintaining neurotransmitter homeostasis, and dysfunction of these transporters is implicated in numerous neurological conditions, including depression, anxiety, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).[3] Consequently, MATs are primary targets for a wide array of pharmaceuticals, from antidepressants to treatments for substance abuse disorders.[1][3]

The compound (2,3-Dihydro-1H-inden-2-yl)methanamine represents a structural scaffold with the potential for potent and selective interaction with MATs. Understanding the precise molecular mechanisms by which this and related molecules bind to SERT, DAT, and NET is crucial for the development of next-generation therapeutics with improved efficacy and side-effect profiles. In silico modeling offers a powerful, cost-effective approach to explore these interactions at an atomic level, providing insights that can guide medicinal chemistry efforts.[4][5][6]

This guide details a systematic in silico workflow, beginning with the necessary structural preparation of both the transporters and the ligand, followed by a rigorous examination of their binding through molecular docking and the dynamic stability of the resulting complex via molecular dynamics simulations.

Preparatory Phase: Building the Foundation for Accurate Simulation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section outlines the critical steps for preparing the monoamine transporter and ligand structures for subsequent computational analysis.

Monoamine Transporter Structure Acquisition and Preparation

Experimentally determined structures are the gold standard for initiating in silico studies. High-resolution crystal or cryo-electron microscopy (cryo-EM) structures of human SERT, DAT, and NET are available in the Protein Data Bank (PDB).

| Transporter | PDB ID (Outward-Open/Bound State) | Resolution (Å) |

| hSERT | 5I71 (with S-citalopram)[7][8] | 3.15 |

| 5I75 (with S-citalopram) | - | |

| 7LI9 (with Serotonin)[9] | - | |

| hDAT | 4M48 (Drosophila, with nortriptyline)[10] | 3.0 |

| 8Y2D (with Dopamine)[11] | - | |

| 9EO4 (with Cocaine)[12] | 2.66 | |

| 8VBY (with beta-CFT)[13] | 3.19 | |

| hNET | 8HFF (with Norepinephrine)[14] | 2.9 |

| 8ZPB (with Norepinephrine)[15] | 2.6 | |

| 8WGX (with Norepinephrine)[16] | - | |

| 8XB4 (Apo state)[17] | - |

Protocol 1: Transporter Structure Preparation

-

Download Structure: Obtain the desired PDB file (e.g., 5I71 for hSERT) from the RCSB PDB database.

-

Clean and Pre-process: Utilize molecular visualization software such as UCSF Chimera or Visual Molecular Dynamics (VMD)[18][19][20][21][22] to:

-

Remove co-crystallized ligands, ions, and water molecules not essential for structural integrity.

-

Inspect for and repair any missing residues or atoms. Tools like MODELLER can be used for loop refinement if necessary.

-

Add hydrogen atoms, ensuring correct protonation states for titratable residues at physiological pH (7.4). This can be accomplished using tools like H++ or PROPKA.

-

-

Energy Minimization: Perform a brief energy minimization of the prepared structure to relieve any steric clashes introduced during the preparation process. This can be done using a molecular mechanics force field such as AMBER or CHARMM.

Homology Modeling (When Necessary)

In the absence of a high-quality experimental structure for a specific transporter or conformation, homology modeling is a viable alternative.[23][24][25][26][27] This involves using a known experimental structure of a homologous protein as a template. For MATs, the leucine transporter (LeuT) has historically served as a template, though the availability of human MAT structures now provides more accurate templates.[1][24][27]

Protocol 2: Homology Modeling Workflow

-

Template Selection: Identify the best available template structure based on sequence identity, resolution, and conformational state using a BLAST search against the PDB.

-

Sequence Alignment: Perform a precise alignment of the target and template sequences.

-

Model Building: Utilize automated modeling servers like SWISS-MODEL or local software such as MODELLER to generate the 3D model.

-

Model Validation: Rigorously assess the quality of the generated model using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D.

Ligand Preparation and Parameterization

Accurate representation of the ligand's chemical properties is paramount for meaningful simulation results.

Protocol 3: Ligand Preparation

-

3D Structure Generation: Create a 3D structure of (2,3-Dihydro-1H-inden-2-yl)methanamine using a molecule builder like Avogadro or ChemDraw.

-

Energy Minimization: Perform a geometry optimization using a quantum mechanical method (e.g., DFT with a basis set like B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94).

-

Charge Calculation: Assign partial atomic charges. For molecular docking, Gasteiger charges are often sufficient. For molecular dynamics, more accurate RESP or AM1-BCC charges are recommended.[28]

-

Force Field Parameterization: For molecular dynamics simulations, generate force field parameters for the ligand that are compatible with the chosen protein force field (e.g., AMBER, CHARMM).[28][29][30] Tools like Antechamber (for AMBER) or the CHARMM General Force Field (CGenFF) server can be used for this purpose.[31]

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[32] This step is crucial for identifying potential binding sites and generating initial poses for more computationally intensive simulations.

Causality Behind Methodological Choices

-

Software Selection: AutoDock Vina is chosen for its balance of speed and accuracy, making it well-suited for initial screening and pose generation.[33][34][35]

-

Search Space Definition: The search space (grid box) is centered on the known substrate-binding site (S1 pocket) of the monoamine transporters.[4][5][6] This is justified by the fact that many inhibitors competitively bind at this site.[2]

-

Scoring Function: Vina's empirical scoring function provides a rapid estimation of binding affinity, allowing for the ranking of different poses and analogs.

Protocol 4: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools.[32][34] This format includes atomic charges and atom type definitions.

-

Define the Grid Box: Center a grid box around the S1 binding site of the transporter. The size of the box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

-

Run Docking Simulation: Execute AutoDock Vina, specifying the receptor, ligand, grid parameters, and an output file for the docked poses.[33][36]

-

Analyze Results:

-

Examine the predicted binding affinities (in kcal/mol) for the top-ranked poses.

-

Visualize the docked poses in the context of the receptor's binding site using software like PyMOL or VMD to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges).[18][19][20][21][22] A conserved aspartate residue in the MATs is known to be crucial for interacting with the amino group of ligands.[37]

-

Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, allowing for an assessment of the stability of the binding pose and a more refined estimation of binding affinity.[1][2][38][39][40]

Rationale for Simulation Parameters

-

Force Field: The CHARMM36 or AMBER force fields are well-established for protein-ligand simulations, particularly for membrane proteins.[31]

-

Solvent Model and Membrane: Explicitly solvating the system with a water model (e.g., TIP3P) and embedding the transporter in a lipid bilayer (e.g., POPC) is crucial for accurately representing the biological environment.[1]

-

Simulation Time: Microsecond-scale simulations are often necessary to observe significant conformational changes and ensure adequate sampling of the system's dynamics.[40]

Protocol 5: Molecular Dynamics Simulation with GROMACS or NAMD

-

System Setup:

-

Place the best-ranked docked complex from the previous step into a simulation box.

-

Embed the transporter within a pre-equilibrated lipid bilayer (e.g., POPC).

-

Solvate the system with an explicit water model.

-

Add ions to neutralize the system and mimic physiological concentration.

-

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles. This involves restraining the protein and ligand atoms and gradually releasing these restraints.

-

Production Run: Run the production MD simulation for the desired length of time (e.g., 1 microsecond).

-

Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms to assess the stability of the complex over time.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.[38]

-

Interaction Analysis: Monitor key intermolecular interactions (hydrogen bonds, salt bridges, etc.) between the ligand and the transporter throughout the simulation.

-

Binding Free Energy Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.

-

Quantitative Structure-Activity Relationship (QSAR)

For a series of analogs of (2,3-Dihydro-1H-inden-2-yl)methanamine, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool to correlate chemical structures with their biological activities.[41][42]

Principles of QSAR

QSAR models are mathematical equations that relate the chemical properties of a set of molecules to their biological activity.[41][43] This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for binding.[44][45]

Protocol 6: QSAR Model Development

-

Data Collection: Compile a dataset of (2,3-Dihydro-1H-inden-2-yl)methanamine analogs with their experimentally determined binding affinities for the monoamine transporters.

-

Descriptor Calculation: For each molecule, calculate a variety of molecular descriptors, which can be constitutional, topological, geometrical, or quantum-chemical in nature.

-

Model Building: Use statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

-

Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.

Visualization and Data Presentation

Clear visualization is essential for interpreting and communicating the results of in silico modeling studies.

Workflow Diagram

Caption: Overall in silico modeling workflow.

Molecular Docking Process

Caption: Molecular docking workflow with AutoDock Vina.

Molecular Dynamics Simulation Pipeline

Caption: Pipeline for molecular dynamics simulation.

Conclusion

The in silico modeling approach detailed in this guide provides a robust and scientifically grounded framework for investigating the binding of (2,3-Dihydro-1H-inden-2-yl)methanamine to monoamine transporters. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the structural determinants of ligand binding, stability, and selectivity. These computational predictions, when integrated with experimental data, can significantly accelerate the drug discovery process, leading to the development of more effective and safer therapeutics for a range of neurological disorders.

References

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]

-

Cisneros, G. A., et al. (2016). A high-quality homology model for the human dopamine transporter validated for drug design purposes. Journal of Biomolecular Structure and Dynamics, 34(10), 2193-2207. [Link]

-

Jørgensen, A. M., et al. (2007). Substrate binding and translocation of the serotonin transporter studied by docking and molecular dynamics simulations. Biochemistry, 46(46), 13444-13455. [Link]

-

Koldsø, H., et al. (2016). Guidelines for Homology Modeling of Dopamine, Norepinephrine, and Serotonin Transporters. ACS Chemical Neuroscience, 7(11), 1593-1603. [Link]

-

KAUST. Visual Molecular Dynamics (VMD). [Link]

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

-

BioSoft. VMD - Molecular Visualization and Analysis Software. [Link]

-

Koldsø, H., et al. (2016). Guidelines for Homology Modeling of Dopamine, Norepinephrine, and Serotonin Transporters. ACS chemical neuroscience, 7(11), 1593-1603. [Link]

-

Kasture, S., et al. (2020). Investigating the Mechanism of Sodium Binding to SERT Using Direct Simulations. Frontiers in Pharmacology, 11, 584. [Link]

-

Shan, J., et al. (2016). Computational modeling of human dopamine transporter structures, mechanism and its interaction with HIV-1 transactivator of transcription. Neuroscience & Biobehavioral Reviews, 71, 583-594. [Link]

-

Bioinformatics Review. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]

-

Wikipedia. (2023). Visual Molecular Dynamics. [Link]

-

ResearchGate. (2024). The dynamics of the human serotonin transporter (hSERT). [Link]

-

Koldsø, H., et al. (2016). Guidelines for Homology Modeling of Dopamine, Norepinephrine, and Serotonin Transporters. ACS Publications. [Link]

-

Phcogj.com. (2023). Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database. [Link]

-

Draga, S., Olariu, L., & Avram, S. (2021). Computational Insights into the Structure and Dynamics of the Human Serotonin Transporter N-Terminus by Microsecond Molecular Dynamics. Current Proteomics, 18(3), 415-423. [Link]

-

Wikipedia. Serotonin transporter. [Link]

-

Yorodumi. PDB-5i75: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. [Link]

-

RCSB PDB. 4M48: X-ray structure of dopamine transporter elucidates antidepressant mechanism. [Link]

-

Larsen, M. B., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(8), 658-668. [Link]

-

Larsen, M. B., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications. [Link]

-

Gapsys, V., et al. (2021). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. Methods in Molecular Biology, 2199, 277-288. [Link]

-

Sad-abadi, A., et al. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Chemical Neuroscience, 13(21), 3047-3061. [Link]

-

BioExcel. Small molecule force field parametrization for atomistic Molecular Dynamics simulations. [Link]

-

Larsen, M. B., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications. [Link]

-

wwPDB. pdb_00008zpb. [Link]

-

Koldsø, H., & Schiøtt, B. (2016). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Neuroscience, 10, 23. [Link]

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

RCSB PDB. 8HFF: Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. [Link]

-

Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

-

RCSB PDB. 5I71: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site. [Link]

-

RCSB PDB. 8Y2D: Cryo-EM structure of human dopamine transporter in complex with dopamine. [Link]

-

Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

-

Kumar, A., et al. (2020). Quantitative Structure-Activity Relationship (QSAR) Studies for the Inhibition of MAOs. Combinatorial Chemistry & High Throughput Screening, 23(9), 887-897. [Link]

-

AutoDock Vina Documentation. Basic docking. [Link]

-

RCSB PDB. 7LI9: 5-HT bound serotonin transporter reconstituted in lipid nanodisc in KCl. [Link]

-

RCSB PDB. 8XB4: Structure of apo state of the human Norepinephrine Transporter. [Link]

-

RCSB PDB. 9EO4: Outward-open structure of human dopamine transporter bound to cocaine. [Link]

-

wwPDB. pdb_00008wgx. [Link]

-

wwPDB. pdb_00005i71. [Link]

-

RCSB PDB. 8ZPB: Cryo-EM structure of human norepinephrine transporter NET bound with norepinephrine in an occluded state at a resolution of 2.6 angstrom. [Link]

-

ChEMBL. Target: Sodium-dependent dopamine transporter (CHEMBL238). [Link]

-

RCSB PDB. 8VBY: Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. [Link]

-

ResearchGate. Quantitative Structure-Activity Relationship (QSAR) Studies for the Inhibition of MAOs. [Link]

-

Reddit. (2024, March 16). Ligand Parameterization. [Link]

-

ResearchGate. How to parameterize ligand in MD simulation using VMD-NAMD? [Link]

-

ResearchGate. (2019). (PDF) Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular docking Simulation of Norepinephrine Transporter (NET) Inhibitors as Anti-psychotic Therapeutic Agents. [Link]

-

Wikipedia. Quantitative structure–activity relationship. [Link]

-

Miao, Y., & McCammon, J. A. (2016). Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. Journal of computational chemistry, 37(13), 1227-1234. [Link]

-

Ishikawa, T., et al. (2010). Quantitative structure-activity relationship (QSAR) analysis to predict drug-drug interactions of ABC transporter ABCG2. Biopharmaceutics & drug disposition, 31(8-9), 473-483. [Link]

Sources

- 1. Substrate binding and translocation of the serotonin transporter studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]

- 3. Frontiers | Investigating the Mechanism of Sodium Binding to SERT Using Direct Simulations [frontiersin.org]

- 4. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcsb.org [rcsb.org]

- 8. wwPDB: pdb_00005i71 [wwpdb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. wwPDB: pdb_00008wgx [wwpdb.org]

- 17. rcsb.org [rcsb.org]

- 18. VMD - Visual Molecular Dynamics [ks.uiuc.edu]

- 19. Visual Molecular Dynamics (VMD) [it.kaust.edu.sa]

- 20. VMD: visual molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biosoft.com [biosoft.com]

- 22. Visual Molecular Dynamics - Wikipedia [en.wikipedia.org]

- 23. A high-quality homology model for the human dopamine transporter validated for drug design purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Guidelines for Homology Modeling of Dopamine, Norepinephrine, and Serotonin Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Computational modeling of human dopamine transporter structures, mechanism and its interaction with HIV-1 transactivator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. reddit.com [reddit.com]

- 29. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]

- 31. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 32. youtube.com [youtube.com]

- 33. youtube.com [youtube.com]

- 34. m.youtube.com [m.youtube.com]

- 35. youtube.com [youtube.com]

- 36. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 37. In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. phcogj.com [phcogj.com]

- 40. benthamdirect.com [benthamdirect.com]

- 41. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 42. Quantitative structure-activity relationship (QSAR) analysis to predict drug-drug interactions of ABC transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. Quantitative Structure-Activity Relationship (QSAR) Studies for the Inhibition of MAOs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 45. researchgate.net [researchgate.net]

Review of monoamine reuptake inhibitors with an indane scaffold

An In-Depth Technical Guide to Monoamine Reuptake Inhibitors with an Indane Scaffold

Authored by: A Senior Application Scientist

Introduction: The Intersection of a Privileged Scaffold and a Critical Target

In the landscape of neuropharmacology, the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) represent cornerstone targets for therapeutic intervention in a host of psychiatric disorders, most notably major depressive disorder.[1][2] These transporters govern the delicate balance of neurotransmitters in the synaptic cleft, and their modulation can profoundly impact mood, cognition, and behavior.[3][4] Monoamine reuptake inhibitors (MRIs) function by blocking these transporters, thereby increasing the extracellular concentration of their respective neurotransmitters.[2]

Within the vast chemical space of potential MRIs, certain molecular frameworks, often termed "privileged scaffolds," emerge as exceptionally versatile templates for drug design.[5] The indane scaffold—a rigid bicyclic structure composed of a benzene ring fused to a cyclopentane ring—is one such framework.[6][7][8] Its conformational rigidity provides a defined three-dimensional orientation for substituents, allowing for precise interactions with biological targets. This guide provides a technical deep-dive into the medicinal chemistry, pharmacology, and experimental evaluation of monoamine reuptake inhibitors built upon the indane core, with a particular focus on the prototypical compound, indatraline, and its analogs.

Core Pharmacology of Indane-Based MRIs: The Case of Indatraline

Indatraline (Lu 19-005) is the archetypal non-selective monoamine reuptake inhibitor featuring an indane core.[9][10] Developed around 1985, it potently blocks SERT, DAT, and NET, earning it the designation of a "triple reuptake inhibitor" (TRI).[11] This non-selectivity results in a broad pharmacological profile, elevating levels of all three key monoamines.

The key innovation of indatraline and its derivatives lies not just in its potency, but in its pharmacokinetic profile. Compared to psychostimulants like cocaine, which also inhibit these transporters, indatraline exhibits a slower onset of action and a significantly longer duration.[9][10] This characteristic has positioned it as a valuable research tool and a potential candidate for treating stimulant addiction, as it may mitigate withdrawal symptoms without producing the same reinforcing effects as the abused substance.[11][12]

Mechanism of Action

The primary mechanism of action for indane-based MRIs is the competitive inhibition of substrate (neurotransmitter) binding to the monoamine transporters. By occupying the binding site, the inhibitor prevents the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron, thus prolonging their signaling activity.

Caption: Mechanism of Monoamine Reuptake Inhibition.

Beyond its primary targets, recent research has revealed that indatraline can induce autophagy and inhibit smooth muscle cell proliferation by suppressing the mTOR/S6K signaling pathway, an effect independent of its monoamine activity.[11][13] This discovery opens potential new avenues for these compounds in treating conditions like atherosclerosis or restenosis.[13]

Binding Affinities

The potency of an inhibitor is quantified by its binding affinity (Ki), with lower values indicating a stronger interaction. Indatraline demonstrates high affinity for all three transporters.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| Indatraline | 1.7 | 0.42 | 5.8 | [11][14] |

| 6-Methoxy Indatraline | - | High | High | [15] |

| 4-Methoxy Indatraline | High | Lower | Lower | [15] |

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The rigid indane scaffold is an excellent template for exploring SAR because modifications at specific positions lead to predictable changes in biological activity. The key areas for modification are the dichlorophenyl ring, the indane nucleus itself, and the N-methyl amine.

-

Phenyl Ring Substitution: The 3,4-dichloro substitution on the phenyl ring is critical for high-affinity binding. Altering the position or nature of these halogen substituents generally leads to a decrease in potency.

-

Indane Nucleus Substitution: Adding substituents to the aromatic portion of the indane ring can modulate selectivity. For instance, introducing a methoxy group at the 6-position enhances affinity for SERT and NET, while a 4-methoxy group retains high affinity for DAT.[15][16] This demonstrates that the DAT binding pocket can accommodate bulk at the 4-position, whereas the SERT/NET pockets are more favorable to substitution at the 6-position.

-

Stereochemistry: The trans configuration of the 1-amino and 3-phenyl groups is essential for optimal activity. The corresponding cis diastereomers are significantly less potent, highlighting the precise geometric fit required for binding to the transporters.[9]

-

N-Alkylation: The amine group is a crucial pharmacophoric element. N-methylation, as seen in indatraline, provides high potency. N-demethylation results in an inactive compound (norindatraline). Conversely, creating a prodrug through N,N-dimethylation can slow the onset and prolong the duration of action, as the compound only becomes active after in-vivo N-demethylation.[9][12]

Caption: General synthetic workflow for indatraline.

Experimental Evaluation: Protocols and Workflows

Evaluating the efficacy and selectivity of novel indane derivatives requires robust and validated in vitro assays. The two primary methods are radioligand binding assays to determine affinity (Ki) and neurotransmitter uptake assays to measure functional inhibition (IC₅₀).

Protocol 1: Radioligand Binding Assay for DAT Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the dopamine transporter (DAT) using competitive displacement of a radiolabeled ligand.

Causality: This assay directly measures how well a compound binds to the transporter protein. By competing with a known high-affinity radioligand (e.g., [³H]WIN 35,428), we can calculate the test compound's affinity. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., via BCA assay). [17]

-

-

Assay Setup (96-well plate):

-

Total Binding Wells: Add 50 µL of binding buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of the membrane suspension (20-50 µg protein). [17] * Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) instead of buffer to saturate the specific binding sites. [17] * Test Compound Wells: Add 50 µL of the test compound at varying concentrations (e.g., 0.1 nM to 10 µM).

-

-

Incubation & Filtration:

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium. [17] * Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

-

Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand. [17]

-

-

Quantification & Analysis:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) from the curve.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Inhibition Assay

This protocol describes a functional assay to measure the inhibitory potency (IC₅₀) of a test compound on transporter activity using a fluorescent substrate. This modern approach avoids the need for radioactivity. [18][19][20] Causality: This assay measures the actual function of the transporter—its ability to move a substrate into the cell. An effective inhibitor will block this transport, resulting in a lower intracellular fluorescence signal. The signal reduction is directly proportional to the inhibitor's potency.

Methodology:

-

Cell Plating:

-

Seed cells stably expressing the target transporter (e.g., HEK-hSERT) into a 96- or 384-well black, clear-bottom plate. [19] * Use a cell density that will result in a confluent monolayer after overnight incubation (e.g., 40,000-60,000 cells/well for a 96-well plate). [19] * Incubate at 37°C, 5% CO₂ for ~20 hours. [19]

-

-

Compound Incubation:

-

Remove the culture medium from the wells.

-

Add the test compound diluted in a suitable buffer (e.g., HBSS) to the wells at various concentrations.

-

For control wells (100% uptake), add buffer only. For baseline wells (0% uptake), add a known potent inhibitor for that transporter (e.g., desipramine for NET).

-

Pre-incubate the plate with the compounds for 10-30 minutes at 37°C. [19]

-

-

Uptake Initiation and Measurement:

-

Use a commercial kit (e.g., from Molecular Devices) containing a fluorescent transporter substrate and a masking dye. [19]The masking dye quenches the fluorescence of the substrate that remains outside the cells.

-

Add the dye solution to all wells to initiate uptake.

-

Immediately transfer the plate to a bottom-read fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over time (e.g., for 10-20 minutes) or as a single endpoint reading after a fixed incubation period (e.g., 20 minutes at 37°C). [19]

-

-

Data Analysis:

-

Subtract the baseline fluorescence (from wells with the potent inhibitor) from all other readings.

-

Express the data as a percentage of the maximum uptake (control wells).

-

Plot the percent uptake inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: High-level workflows for key in vitro assays.

Conclusion and Future Directions

Monoamine reuptake inhibitors based on the indane scaffold represent a mature yet continually evolving class of neuropharmacological agents. The foundational work on indatraline established the therapeutic potential of a rigid, non-selective inhibitor with a favorable pharmacokinetic profile for applications in depression and substance use disorders. The true power of the indane scaffold, however, lies in its tunability. As demonstrated by SAR studies, subtle modifications to the core structure can precisely modulate selectivity between the three monoamine transporters. [15] Future research will likely focus on refining this selectivity to develop compounds with tailored pharmacological profiles—for example, DAT/NET selective inhibitors or SERT/NET dual inhibitors—which may offer improved efficacy and side-effect profiles for specific patient populations. Furthermore, the discovery of off-target effects, such as the modulation of the mTOR pathway, suggests that the full therapeutic potential of the indane scaffold may extend beyond monoamine reuptake inhibition into new and exciting areas of cell signaling and disease treatment. The combination of a well-understood pharmacophore, predictable SAR, and established synthetic routes ensures that the indane scaffold will remain a privileged and fruitful structure in medicinal chemistry for years to come.

References

-

Indatraline - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

- Indatraline - Grokipedia. (2026, January 7). Grokipedia.

-

NET (SLC6A2) Transporter Assay. (n.d.). BioIVT. Retrieved January 16, 2026, from [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 16, 2026, from [Link]

-

Indatraline. (n.d.). Bionity. Retrieved January 16, 2026, from [Link]

-

Griggs, A. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 556-561. Retrieved January 16, 2026, from [Link]

-

Grimsey, N. L., et al. (2005). A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. Journal of biomolecular screening, 10(8), 837-846. Retrieved January 16, 2026, from [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 16, 2026, from [Link]

-

Griggs, A. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 266-272. Retrieved January 16, 2026, from [Link]

-

Van Hout, M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved January 16, 2026, from [Link]

-

SERT Transporter Assay. (n.d.). BioIVT. Retrieved January 16, 2026, from [Link]

-

Cheng, P., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 44(3), 399-408. Retrieved January 16, 2026, from [Link]

-

Cheng, P., et al. (2001). Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Journal of Medicinal Chemistry, 44(3), 399-408. Retrieved January 16, 2026, from [Link]

-

Zhang, M., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 19(19), 5807-5810. Retrieved January 16, 2026, from [Link]

-

DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 16, 2026, from [Link]

-

From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. (n.d.). Arrow@TU Dublin. Retrieved January 16, 2026, from [Link]

-

Mondal, S., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 71, 12.10.1-12.10.22. Retrieved January 16, 2026, from [Link]

-

Gampfer, T. M., et al. (2024). Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil. Metabolites, 14(6), 353. Retrieved January 16, 2026, from [Link]

-

Stevenson, G. W., et al. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The journal of pain, 15(7), 744-755. Retrieved January 16, 2026, from [Link]

-

Elizalde-Sáenz, G., et al. (2013). Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats. Molecules, 18(11), 13327-13338. Retrieved January 16, 2026, from [Link]

-